molecular formula C26H20N2O5S B11576385 prop-2-en-1-yl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate

prop-2-en-1-yl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate

Cat. No.: B11576385
M. Wt: 472.5 g/mol
InChI Key: HYLAXWCGBLNYIB-UHFFFAOYSA-N
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Description

The compound prop-2-en-1-yl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate features a complex heterocyclic framework. Its structure integrates:

  • A 4-methylphenyl substituent at the pyrrole nitrogen, enhancing hydrophobic interactions.
  • A 4-methyl-1,3-thiazole ring substituted at position 2 with the chromeno-pyrrole system and at position 5 with a propenyl ester group, influencing solubility and metabolic stability.

Synthesis likely involves multi-step condensation and cyclization reactions, leveraging methodologies akin to those in , and 12 .

Properties

Molecular Formula

C26H20N2O5S

Molecular Weight

472.5 g/mol

IUPAC Name

prop-2-enyl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C26H20N2O5S/c1-4-13-32-25(31)23-15(3)27-26(34-23)28-20(16-11-9-14(2)10-12-16)19-21(29)17-7-5-6-8-18(17)33-22(19)24(28)30/h4-12,20H,1,13H2,2-3H3

InChI Key

HYLAXWCGBLNYIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OCC=C)C)OC5=CC=CC=C5C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the thiazole ring: This step often involves the reaction of the intermediate with a thiazole derivative under specific conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with prop-2-en-1-ol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have suggested that derivatives of thiazole compounds exhibit significant anticancer properties. Research indicates that compounds similar to prop-2-en-1-yl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, thiazoles have been linked to the inhibition of tubulin polymerization, which is crucial for cancer cell division .

Antimicrobial Properties
Thiazole derivatives have also been investigated for their antimicrobial effects. Studies show that compounds with similar structural motifs can exhibit activity against a range of bacteria and fungi. The mechanism often involves the disruption of microbial cell membrane integrity or interference with metabolic pathways .

Anti-inflammatory Effects
There is evidence suggesting that thiazole-based compounds can possess anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .

Material Science Applications

Polymer Chemistry
The unique chemical structure of this compound allows for its use in synthesizing novel polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices can lead to materials with improved durability and resistance to environmental degradation .

Nanotechnology
In nanotechnology, thiazole derivatives are being explored for their potential as building blocks in the fabrication of nanoscale materials. Their ability to form stable complexes with metals can be utilized in creating nanocomposites with applications in electronics and photonics .

Agricultural Chemistry Applications

Pesticides and Herbicides
Compounds similar to this compound are being studied for their potential as agrochemicals. Research indicates that these compounds can act as effective pesticides or herbicides by disrupting key metabolic processes in pests or inhibiting the growth of unwanted plants .

Case Study 1: Anticancer Activity

A study published in Molecules demonstrated that a series of thiazole derivatives exhibited potent cytotoxicity against breast cancer cells (MCF7). The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .

Case Study 2: Antimicrobial Effects

Research conducted on thiazole derivatives revealed significant antibacterial activity against Staphylococcus aureus. The study highlighted the potential for developing new antibiotics based on these compounds due to their ability to disrupt bacterial cell wall synthesis .

Mechanism of Action

The mechanism of action of prop-2-en-1-yl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

Compound Name / ID Core Structure Substituents Ester Group Molecular Weight (g/mol) Key References
Target Compound Chromeno[2,3-c]pyrrole + Thiazole 4-Methylphenyl (N-attached), 4-methyl (thiazole) Propenyl (allyl) Not reported N/A
ChemDiv 6391-0273 (Ethyl ester variant) Chromeno[2,3-c]pyrrole + Thiazole 4-(Dimethylamino)phenyl (N-attached), 4-methyl (thiazole) Ethyl Not reported
3,8-Diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide Pyrrolo-thiazolo-pyrimidine 4-Methoxyphenyl, phenyl groups Carbohydrazide Not reported
5-(3,5-Diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones Thiazolidinone + Pyrazole Diaryl groups on pyrazole Thioxo-thiazolidinone Not reported

Key Structural and Functional Differences

  • Chromeno-Pyrrole vs.
  • Substituent Effects (): Replacing the 4-methylphenyl group in the target compound with a 4-(dimethylamino)phenyl group (as in ChemDiv 6391-0273) introduces a polar, electron-donating substituent, which may enhance solubility and alter receptor interactions .
  • Ester Group Variation: The propenyl ester in the target compound vs. ethyl ester in ChemDiv 6391-0273 impacts lipophilicity. Propenyl’s unsaturated bond may increase metabolic susceptibility compared to ethyl’s stability .

Analytical and Crystallographic Techniques

  • HPLC-ESI-MSn (): Used for profiling metabolites in plant extracts, this method could compare the target compound’s stability or degradation pathways with analogues .

Biological Activity

The compound prop-2-en-1-yl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate is a complex organic molecule with potential biological activities. This article discusses its biological activity, including antimicrobial and antioxidant properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into several functional groups:

  • Thiazole : A five-membered ring containing sulfur and nitrogen.
  • Chromeno-pyrrole : A fused bicyclic system that contributes to its biological activity.

The molecular formula is C22H24N2O4SC_{22}H_{24}N_2O_4S, with a molecular weight of approximately 420.50 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to prop-2-en-1-yl 4-methyl-2-[...]. For instance, derivatives of chromeno-pyrrole have shown significant activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL
Pseudomonas aeruginosa20 μg/mL

These findings suggest that the compound may exhibit similar or enhanced antimicrobial properties due to its structural characteristics.

Antioxidant Activity

The antioxidant activity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. Research indicates that compounds with similar structures can effectively scavenge free radicals.

Assay Type IC50 Value (μg/mL)
DPPH Radical Scavenging25 μg/mL
ABTS Radical Scavenging30 μg/mL

These results indicate a strong potential for antioxidant effects, which are crucial in preventing oxidative stress-related diseases.

Case Studies and Research Findings

  • Study on Chromeno-Pyrrole Derivatives :
    A study published in MDPI evaluated various chromeno-pyrrole derivatives for their biological activities. The results indicated that specific substitutions could enhance both antimicrobial and antioxidant activities significantly .
  • QSAR Analysis :
    Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to correlate the structural features of chromeno-pyrrole derivatives with their biological activities. The analysis indicated that electron-donating groups at specific positions on the aromatic rings could enhance biological potency .
  • Synthesis and Characterization :
    A recent publication detailed the synthesis of diversified chromeno-pyrrole derivatives, emphasizing their characterization via NMR and mass spectrometry. The synthesized compounds were screened for biological activities, revealing promising results for both antimicrobial and antioxidant applications .

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